(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 853903-98-7
VCID: VC0363455
InChI: InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+
SMILES: CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Molecular Formula: C12H11NO4S2
Molecular Weight: 297.4g/mol

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

CAS No.: 853903-98-7

Main Products

VCID: VC0363455

Molecular Formula: C12H11NO4S2

Molecular Weight: 297.4g/mol

(E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid - 853903-98-7

CAS No. 853903-98-7
Product Name (E)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Molecular Formula C12H11NO4S2
Molecular Weight 297.4g/mol
IUPAC Name 2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+
Standard InChIKey OGGYHNILKPWNML-RMKNXTFCSA-N
Isomeric SMILES CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
SMILES CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Canonical SMILES CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
PubChem Compound 6206590
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator